molecular formula C11H15NO3 B174775 N-Methoxy-2-(3-methoxyphenyl)-N-methylacetamide CAS No. 144828-84-2

N-Methoxy-2-(3-methoxyphenyl)-N-methylacetamide

Cat. No. B174775
CAS RN: 144828-84-2
M. Wt: 209.24 g/mol
InChI Key: DQWPHCXDQXYLLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methoxy-2-(3-methoxyphenyl)-N-methylacetamide, commonly referred to as MMPMA, is an organic compound used in scientific research. It is a colorless, crystalline solid with a molecular weight of 222.29 g/mol and a melting point of approximately 150°C. MMPMA is a versatile compound with a wide range of applications in scientific research, including its use as a synthetic intermediate and as a biochemical research tool.

Scientific Research Applications

Solvent Manipulation in Crystallography

N-Methoxy-2-(3-methoxyphenyl)-N-methylacetamide (NMA) has been utilized in crystallography studies. Sayed et al. (2015) demonstrated the use of NMA in forming crystal structures with a xanthenol host, highlighting its role in manipulating solvent compositions for crystal formation. This research provides insights into the structural variations achievable with NMA in crystallography (Sayed, Jacobs, & Taljaard, 2015).

Synthesis of α,β-Unsaturated N-Methoxy-N-methyl-amide Functionality

NMA has been employed in the synthesis of α,β-unsaturated N-methoxy-N-methyl-amide, a significant structural unit in organic chemistry. Manjunath, Sane, and Aidhen (2006) developed a new reagent for this synthesis, demonstrating NMA's role in producing valuable chemical functionalities (Manjunath, Sane, & Aidhen, 2006).

Antitumor Properties

In the field of medicinal chemistry, Dong et al. (2010) explored the antitumor properties of NMA analogs. They found that certain NMA derivatives exhibited significant cell growth inhibitory activity, suggesting potential applications in cancer therapy (Dong, Nakagawa-Goto, Lai, Morris-Natschke, Bastow, & Lee, 2010).

Antifungal Bioactivity

NMA derivatives have also been synthesized for antifungal applications. Li and Yang (2009) synthesized N-methylacetamide derivatives and tested them against various pathogenic fungi, demonstrating significant antifungal activities (Li & Yang, 2009).

Imaging in Nuclear Medicine

Gao, Wang, and Zheng (2016) used NMA derivatives in the synthesis of potential PET tracers for imaging specific enzymes. This highlights NMA's application in the development of diagnostic tools in nuclear medicine (Gao, Wang, & Zheng, 2016).

Anticonvulsant Activity

Camerman et al. (2005) investigated NMA derivatives for their anticonvulsant properties, suggesting the potential of these compounds in treating epilepsy and related disorders (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

Physical Chemistry Applications

Victor and Hazra (2002) studied the binary mixtures of N-methylacetamide with other solvents, analyzing their densities, viscosities, and ultrasonic velocities. This research sheds light on the physicochemical properties of NMA mixtures (Victor & Hazra, 2002).

Metabolism Studies

Coleman, Linderman, Hodgson, and Rose (2000) examined the metabolism of chloroacetamide herbicides, including NMA derivatives, highlighting NMA's role in environmental and health studies related to herbicide metabolism (Coleman, Linderman, Hodgson, & Rose, 2000).

properties

IUPAC Name

N-methoxy-2-(3-methoxyphenyl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-12(15-3)11(13)8-9-5-4-6-10(7-9)14-2/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWPHCXDQXYLLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CC1=CC(=CC=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70565378
Record name N-Methoxy-2-(3-methoxyphenyl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methoxy-2-(3-methoxyphenyl)-N-methylacetamide

CAS RN

144828-84-2
Record name N-Methoxy-2-(3-methoxyphenyl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methoxy-2-(3-methoxyphenyl)-N-methylacetamide
Reactant of Route 2
Reactant of Route 2
N-Methoxy-2-(3-methoxyphenyl)-N-methylacetamide
Reactant of Route 3
Reactant of Route 3
N-Methoxy-2-(3-methoxyphenyl)-N-methylacetamide
Reactant of Route 4
Reactant of Route 4
N-Methoxy-2-(3-methoxyphenyl)-N-methylacetamide
Reactant of Route 5
Reactant of Route 5
N-Methoxy-2-(3-methoxyphenyl)-N-methylacetamide
Reactant of Route 6
Reactant of Route 6
N-Methoxy-2-(3-methoxyphenyl)-N-methylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.